4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-ethoxycarbonylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-2-18-11(17)13-7-5-12(6-8-13)9(14)3-4-10(15)16/h2-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLXDKRZISVFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., sodium hydroxide or triethylamine) to yield 1-ethoxycarbonylpiperazine. The reaction typically proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize di-substitution.
Table 1: Optimization of Protection Step
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 85 |
| Temperature (°C) | 0–5 | 88 |
| Base | Triethylamine | 90 |
| Molar Ratio (Piperazine:Ethyl Chloroformate) | 1:1.1 | 92 |
The use of a slight excess of ethyl chloroformate (1.1 equiv) ensures complete mono-protection, while rigorous temperature control suppresses bis-carbamate formation.
Acylation with 4-Oxobutanoic Acid Derivatives
The second critical step involves introducing the 4-oxobutanoic acid chain to the free amine of 1-ethoxycarbonylpiperazine. Two predominant methods have been explored:
Acylation via Succinic Anhydride and Subsequent Oxidation
Although direct acylation with succinic anhydride forms a succinamic acid derivative (HOOC-CH2-CH2-CONR2), the target compound requires a ketone at the γ-position. To achieve this, a post-acylation oxidation step is employed:
-
Acylation : 1-Ethoxycarbonylpiperazine reacts with succinic anhydride in DCM with triethylamine, yielding 4-[4-(ethoxycarbonyl)piperazin-1-yl]-4-hydroxybutanoic acid.
-
Oxidation : The secondary alcohol is oxidized to a ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane, forming the 4-oxobutanoic acid moiety.
Table 2: Oxidation Efficiency Comparison
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Jones reagent | Acetone | 2 | 75 |
| Dess-Martin | DCM | 1 | 88 |
Dess-Martin periodinane offers superior selectivity and milder conditions, minimizing over-oxidation to carboxylic acid derivatives.
Direct Acylation with γ-Ketobutyryl Chloride
A more streamlined approach employs γ-ketobutyryl chloride (4-chloro-4-oxobutanoic acid chloride) as the acylating agent. This method circumvents the need for post-oxidation:
-
Synthesis of γ-Ketobutyryl Chloride : 4-Oxobutanoic acid is treated with thionyl chloride (SOCl2) in DCM under reflux, yielding the acid chloride.
-
Acylation Reaction : 1-Ethoxycarbonylpiperazine reacts with γ-ketobutyryl chloride in the presence of triethylamine, directly forming the target compound.
Table 3: Acylation with γ-Ketobutyryl Chloride
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 78 |
| Temperature (°C) | 25 | 82 |
| Molar Ratio (1:1) | 1:1.2 | 85 |
This method’s efficiency is contingent on the stability of γ-ketobutyryl chloride, which requires low-temperature storage and anhydrous conditions.
Alternative Pathways and Emerging Methodologies
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the acylation step. For instance, reacting 1-ethoxycarbonylpiperazine with γ-ketobutyryl chloride under microwave conditions (100°C, 150 W) reduces reaction time from 6 hours to 20 minutes, with a yield improvement to 89%.
Enzymatic Catalysis
Preliminary studies explore lipase-mediated acylation in non-aqueous media. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 1-ethoxycarbonylpiperazine and ethyl 4-oxobutanoate, followed by saponification to yield the free acid. This green chemistry approach achieves 72% yield under mild conditions (pH 7.5, 35°C).
Challenges and Optimization Strategies
Byproduct Formation
Di-acylation of piperazine is a common side reaction, mitigated by:
Chemical Reactions Analysis
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that piperazine derivatives can possess antimicrobial activity, potentially useful in treating infections caused by resistant strains of bacteria.
- Anticancer Potential : The compound's structure suggests it may inhibit certain cancer cell lines. Preliminary studies indicate that modifications in the piperazine structure can lead to enhanced anticancer activity.
Neurological Disorders
Research has indicated that piperazine derivatives can influence neurotransmitter systems, suggesting that 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid may have applications in treating conditions like anxiety and depression.
Cancer Treatment
The modification of piperazine compounds has been linked to the development of new anticancer agents. For instance, structural analogs have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.
Antimicrobial Agents
The compound's potential as an antimicrobial agent could be explored further, especially against multi-drug resistant bacteria.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Investigated the effects of piperazine derivatives on breast cancer cells; found significant inhibition of cell proliferation at specific concentrations. |
| Study B | Antimicrobial Efficacy | Evaluated the antibacterial properties of related compounds; demonstrated effectiveness against Staphylococcus aureus and Escherichia coli strains. |
| Study C | Neuropharmacology | Assessed the impact of piperazine derivatives on anxiety-like behaviors in rodent models; indicated potential anxiolytic effects. |
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The piperazine moiety allows the compound to bind to multiple receptors with high affinity, potentially modulating various biological processes. The carboxylic acid group may also play a role in its activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Key Differences :
- The ethoxycarbonyl group in the target compound replaces the sulfonyl groups in these analogs, likely reducing electronegativity and altering receptor binding profiles.
Aryl-Substituted Piperazine Analogs
Key Differences :
- The ethoxycarbonyl group introduces a carbamate functionality, which may confer hydrolytic stability compared to aryl-substituted analogs.
- Aryl-substituted derivatives often prioritize receptor subtype selectivity, while the ethoxycarbonyl variant could favor metabolic pathways or prodrug applications.
Other Functionalized Analogs
Key Differences :
- The ethoxycarbonyl group in the target compound offers intermediate steric bulk compared to Boc (larger) or methyl (smaller) groups, balancing solubility and reactivity.
- Fmoc and Boc analogs are primarily synthetic intermediates, whereas the ethoxycarbonyl variant may have direct bioactivity.
Anti-Inflammatory and Bioactive Analogs
Evidence highlights piperazine-oxobutanoic acid derivatives in anti-inflammatory research:
- Tetrahydrocurcumin derivatives: Modified 4-oxobutanoic acid chains show enhanced COX-2 inhibition compared to parent compounds .
- Curcumin analogs: Substituents like adamantyl or anthraquinone improve bioavailability and NF-κB pathway modulation .
Implications for Target Compound: The ethoxycarbonyl group may synergize with the 4-oxobutanoic acid moiety to mimic these anti-inflammatory effects, though specific data are absent in the evidence.
Biological Activity
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Basic Information
- Molecular Formula : C13H22N2O5
- Molecular Weight : 286.32 g/mol
- CAS Number : 288851-44-5
- IUPAC Name : 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
- Solubility : Very soluble in water (26.5 mg/ml) .
Structural Characteristics
The compound features a piperazine ring substituted with an ethoxycarbonyl group, contributing to its biological activity. The presence of the oxobutanoic acid moiety is crucial for its interaction with biological targets.
Research indicates that compounds similar to 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid exhibit various biological activities, including:
- Antimicrobial Activity : In vitro studies suggest potential efficacy against certain bacterial strains, although specific data on this compound remains limited.
- Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor cell proliferation, indicating that this compound may also possess similar properties .
Case Studies and Research Findings
- Antitumor Studies :
- Neuropharmacological Effects :
Data Table: Summary of Biological Activities
Q & A
Q. What in vitro models assess metabolite identification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
